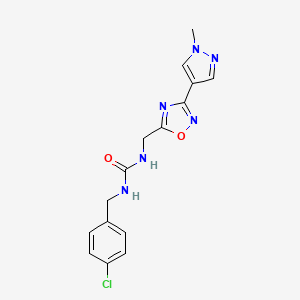

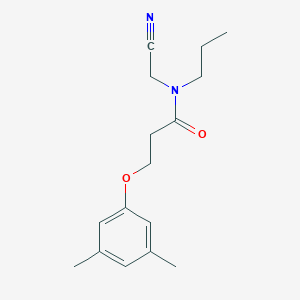

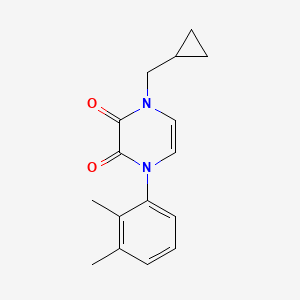

![molecular formula C24H25N7O2 B2561197 2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-62-4](/img/structure/B2561197.png)

2-[(1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . Triazolopyrimidines are known for their significant interest due to their important pharmacological activities . They have been used in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structure may also be available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, triazolopyrimidines were obtained as a result of the interaction of amitrole or guanazole with the corresponding dicarbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the yield, melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data have been provided .Scientific Research Applications

Antimicrobial Activities

Fused pyrimidines and their derivatives, including triazolopyrimidines and thienopyrimidines, have been synthesized and evaluated for their antimicrobial properties. These compounds were prepared through a series of chemical reactions starting from basic heterocyclic compounds, showcasing their potential in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009). Similarly, another study synthesized novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, which exhibited moderate effects against certain bacterial and fungal species, indicating their utility in antimicrobial drug development (Abdel‐Aziz et al., 2008).

Cardiovascular and Antihypertensive Activities

Studies have also explored the cardiovascular and antihypertensive potential of 1,2,4-triazolo[1,5-a]pyrimidine derivatives fused to various heterocyclic systems. These compounds have shown promising results in coronary vasodilating and antihypertensive activities, with some derivatives outperforming known drugs like trapidil and guanethidine sulfate, suggesting a pathway for the development of new cardiovascular agents (Sato et al., 1980).

Anticancer Activities

The synthesis and evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines have been undertaken, demonstrating their potential as anticancer agents. These compounds have been tested against various cancer cell lines, including osteosarcoma and breast cancer, showing significant cytotoxicity and the ability to induce apoptosis, indicating their relevance in cancer therapy research (Kamal et al., 2020).

Antiasthma Agents

Research into the development of antiasthma agents has led to the preparation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which act as mediator release inhibitors. These compounds were synthesized through a series of reactions involving arylamidines and demonstrated activity in human basophil histamine release assays, providing a foundation for further exploration in asthma treatment (Medwid et al., 1990).

Mechanism of Action

Target of action

Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety are known to exhibit various biological activities . They can bind to a variety of enzymes and receptors in the biological system . .

Mode of action

The mode of action would depend on the specific targets of the compound. Given the presence of the 1,2,4-triazolo[1,5-a]pyrimidine moiety, it’s possible that the compound could interact with its targets through hydrogen bonding or other types of intermolecular interactions .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to be involved in various biochemical pathways .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial, antioxidant, and antiviral effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-16-14-17(2)31-24(25-16)26-22(28-31)23(33)29-12-10-18(11-13-29)15-30-21(32)9-8-20(27-30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZQFUSZCSBBQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

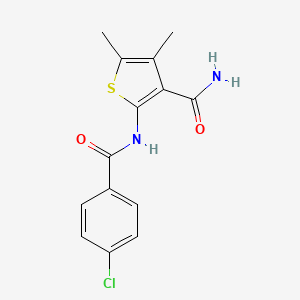

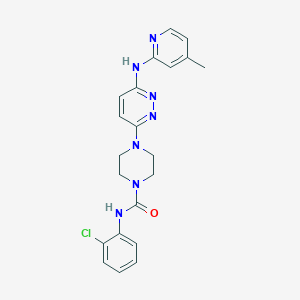

![1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2561119.png)

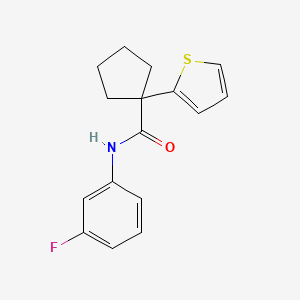

![1-[5-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2561120.png)

![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)

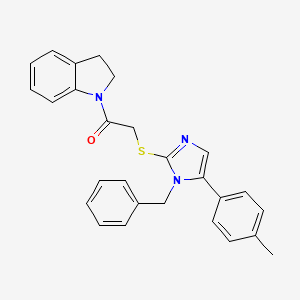

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)